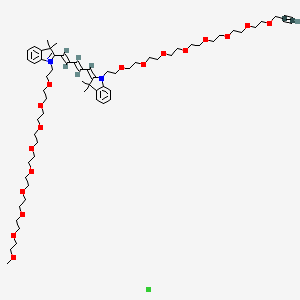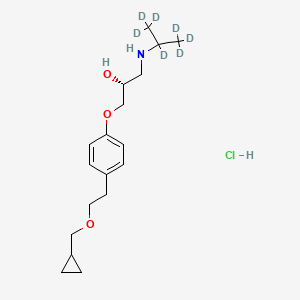
(R)-Betaxolol-d7 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Betaxolol-d7 (hydrochloride) is a deuterated form of Betaxolol, a selective beta-1 adrenergic receptor blocker. This compound is primarily used in the treatment of hypertension and glaucoma. The deuterated version, ®-Betaxolol-d7, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Betaxolol due to its enhanced stability and resistance to metabolic degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Betaxolol-d7 (hydrochloride) typically involves the incorporation of deuterium atoms into the Betaxolol molecule This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions
Industrial Production Methods: Industrial production of ®-Betaxolol-d7 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated reagents and catalysts to facilitate the incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization and chromatography to obtain the desired compound in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions: ®-Betaxolol-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium hydroxide and potassium cyanide are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield Betaxolol oxides, while substitution reactions can produce various substituted derivatives of Betaxolol.
Aplicaciones Científicas De Investigación
®-Betaxolol-d7 (hydrochloride) has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Betaxolol.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of Betaxolol.
Drug Development: Used in the development of new beta-blockers with improved pharmacokinetic properties.
Biological Research: Employed in studies related to cardiovascular diseases and ocular conditions.
Mecanismo De Acción
®-Betaxolol-d7 (hydrochloride) exerts its effects by selectively blocking beta-1 adrenergic receptors. This action reduces the heart rate and myocardial contractility, leading to a decrease in blood pressure. In the case of glaucoma, it reduces intraocular pressure by decreasing aqueous humor production. The deuterium atoms in ®-Betaxolol-d7 enhance the compound’s stability and resistance to metabolic degradation, making it a valuable tool in pharmacokinetic studies.
Comparación Con Compuestos Similares
Betaxolol: The non-deuterated form of ®-Betaxolol-d7.
Atenolol: Another selective beta-1 adrenergic receptor blocker used in the treatment of hypertension.
Metoprolol: A beta-1 selective adrenergic receptor blocker with similar therapeutic uses.
Comparison: ®-Betaxolol-d7 (hydrochloride) is unique due to the presence of deuterium atoms, which provide enhanced stability and resistance to metabolic degradation compared to its non-deuterated counterpart, Betaxolol. This makes it particularly useful in pharmacokinetic and metabolic studies. Compared to other beta-blockers like Atenolol and Metoprolol, ®-Betaxolol-d7 offers similar therapeutic benefits but with the added advantage of improved stability for research purposes.
Propiedades
Fórmula molecular |
C18H30ClNO3 |
|---|---|
Peso molecular |
350.9 g/mol |
Nombre IUPAC |
(2R)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H/t17-;/m1./s1/i1D3,2D3,14D; |
Clave InChI |
CHDPSNLJFOQTRK-CFDMMCIXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@H](COC1=CC=C(C=C1)CCOCC2CC2)O.Cl |
SMILES canónico |
CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B15144890.png)
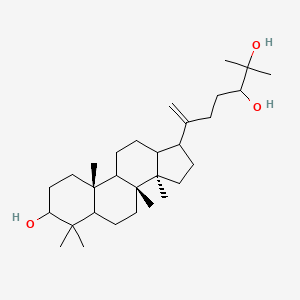

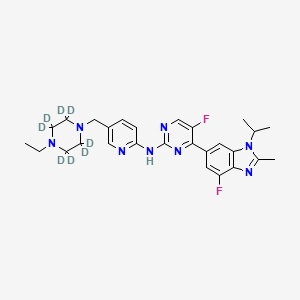
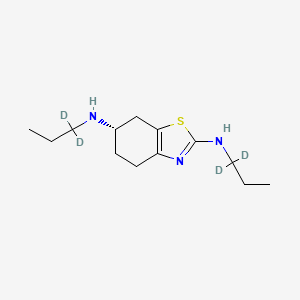


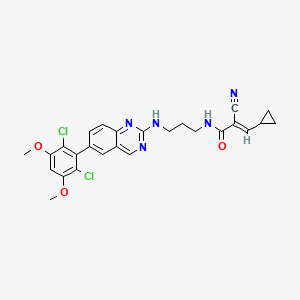
![(3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;(3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15144932.png)
![(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecan-6-ol](/img/structure/B15144938.png)
![methyl (1R,2R,3S,3aR,8bS)-6-[[(3R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B15144946.png)
![(1R,8R,10S)-5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol](/img/structure/B15144954.png)

